Glycosyltransferase-IN-1
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Overview
Description
Glycosyltransferase-IN-1 is a compound that inhibits glycosyltransferases, a large family of enzymes involved in the biosynthesis of oligosaccharides, polysaccharides, and glycoconjugates . These enzymes catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules, forming glycosidic bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycosyltransferase-IN-1 typically involves multiple steps, including the preparation of activated donor molecules and the subsequent transfer of sugar moieties to acceptor molecules . The reaction conditions often require specific temperature, pH, and the presence of catalysts to ensure the efficient transfer of glycosyl groups .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity . This process may include the use of bioreactors and advanced purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Glycosyltransferase-IN-1 primarily undergoes glycosylation reactions, where it facilitates the transfer of glycosyl groups from donor molecules to acceptor molecules . These reactions can be categorized into O-glycosylation, N-glycosylation, C-glycosylation, and S-glycosylation, depending on the type of glycosidic bond formed .
Common Reagents and Conditions: Common reagents used in these reactions include activated nucleotide sugars such as uridine diphosphate glucose, uridine diphosphate galactose, and uridine diphosphate xylose . The reactions typically occur under mild conditions, with specific enzymes acting as catalysts to facilitate the transfer of glycosyl groups .
Major Products: The major products formed from these reactions are glycosides, which are compounds consisting of a sugar moiety linked to another functional group via a glycosidic bond . These glycosides have diverse biological activities and applications in various fields .
Scientific Research Applications
Glycosyltransferase-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used to study the mechanisms of glycosylation and to develop new synthetic methods for glycosides . In biology, it helps in understanding the role of glycosylation in cellular processes and disease states . In medicine, this compound is explored as a potential therapeutic agent for treating diseases related to abnormal glycosylation, such as cancer and inflammatory diseases . In industry, it is used in the production of glycosides for pharmaceuticals, nutraceuticals, and cosmetics .
Mechanism of Action
Glycosyltransferase-IN-1 exerts its effects by inhibiting the activity of glycosyltransferases, thereby preventing the transfer of glycosyl groups from donor molecules to acceptor molecules . This inhibition disrupts the biosynthesis of oligosaccharides, polysaccharides, and glycoconjugates, leading to alterations in cellular processes and functions . The molecular targets of this compound include specific glycosyltransferase enzymes involved in N-glycosylation and O-glycosylation pathways .
Comparison with Similar Compounds
Glycosyltransferase-IN-1 can be compared with other glycosyltransferase inhibitors, such as uridine diphosphate glycosyltransferase inhibitors and sialyltransferase inhibitors . While these compounds share a common mechanism of inhibiting glycosyltransferases, this compound is unique in its specificity and potency against certain glycosyltransferase enzymes . Similar compounds include uridine diphosphate glycosyltransferase inhibitors, which target a broader range of glycosyltransferases, and sialyltransferase inhibitors, which specifically inhibit sialyltransferases .
Properties
Molecular Formula |
C19H21N5O |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-[1-(4-butylphenyl)-2-hydroxyindol-3-yl]iminoguanidine |
InChI |
InChI=1S/C19H21N5O/c1-2-3-6-13-9-11-14(12-10-13)24-16-8-5-4-7-15(16)17(18(24)25)22-23-19(20)21/h4-5,7-12,25H,2-3,6H2,1H3,(H3,20,21) |
InChI Key |
DKTBRHYMPNQIJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC(=N)N |
Origin of Product |
United States |
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